Dimethylsildenafil

Vue d'ensemble

Description

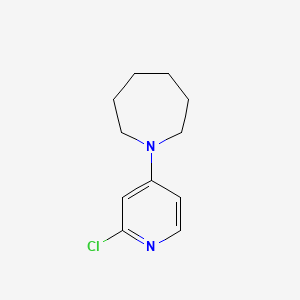

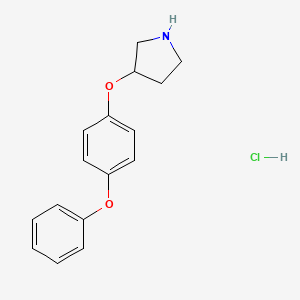

Le diméthylsildénafil est un dérivé du sildénafil, un inhibiteur bien connu de la phosphodiestérase de type 5 (PDE5)La formule moléculaire du composé est C23H32N6O4S et sa masse moléculaire est de 488,6 g/mol .

Mécanisme D'action

Target of Action

The primary target of Dimethylsildenafil is the enzyme phosphodiesterase type 5 (PDE-5) found in the corpus cavernosum . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

This compound acts by inhibiting the PDE-5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in its levels in the corpus cavernosum . The elevated levels of cGMP result in smooth muscle relaxation and increased blood flow to the corpus cavernosum .

Biochemical Pathways

The action of this compound primarily affects the nitric oxide-cGMP pathway. During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . By inhibiting PDE-5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and blood inflow effects initiated by the NO-cGMP pathway .

Pharmacokinetics

Based on the pharmacokinetics of sildenafil, a compound with a similar mechanism of action, it can be inferred that this compound may have similar adme (absorption, distribution, metabolism, and excretion) properties . Sildenafil is rapidly absorbed, has a bioavailability of 41%, and is metabolized primarily by the liver via the CYP3A4 enzyme . It is excreted in the feces (~80%) and urine (~13%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow to this region . This results in an erection in response to sexual stimulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug and consequently its bioavailability . Furthermore, factors such as the user’s age, liver function, renal function, and concomitant use of other medications (particularly those that inhibit or induce CYP3A4) can influence the pharmacokinetics and pharmacodynamics of this compound .

Analyse Biochimique

Biochemical Properties

Dimethylsildenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection. This compound interacts with PDE5 by binding to its active site, thereby preventing the breakdown of cGMP .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide (NO), which further enhances cGMP levels and vasodilation. In smooth muscle cells, the increased cGMP levels lead to relaxation and reduced contraction. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PDE5 and related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PDE5. By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP to GMP. This results in sustained high levels of cGMP, which activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with consistent effects on cGMP levels and smooth muscle relaxation. Prolonged exposure may lead to desensitization of the target cells, reducing its effectiveness .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, it effectively increases cGMP levels and promotes vasodilation without significant adverse effects. At higher doses, it can cause toxic effects such as hypotension, tachycardia, and gastrointestinal disturbances. The threshold for these adverse effects varies among different animal species, but it is generally observed that higher doses lead to more pronounced toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The primary metabolic pathway involves the N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil. This metabolite retains some pharmacological activity but is less potent than the parent compound. The metabolism of this compound also involves other minor pathways, including oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high PDE5 expression, such as the corpus cavernosum, lungs, and vascular smooth muscle. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on PDE5. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and metabolic state. The subcellular localization of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as by specific targeting signals and post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le diméthylsildénafil peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du sildénafil avec la diméthylamine. La voie de synthèse implique généralement :

Matière de départ : Sildénafil.

Réactif : Diméthylamine.

Conditions de réaction : La réaction est généralement réalisée dans un solvant organique tel que le méthanol ou l'éthanol, sous des conditions de température et de pression contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production de diméthylsildénafil implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend :

Manipulation des matières premières : Le sildénafil et la diméthylamine sont manipulés en vrac.

Contrôle de la réaction : Des systèmes automatisés contrôlent les paramètres de réaction tels que la température, la pression et le pH.

Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le diméthylsildénafil subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent conduire à la formation d'amines secondaires.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Amines secondaires.

Produits de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le diméthylsildénafil a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la PDE5.

Biologie : Investigated for its effects on cellular signaling pathways.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et processus chimiques.

Mécanisme d'action

Le diméthylsildénafil exerce ses effets en inhibant l'enzyme phosphodiestérase de type 5 (PDE5). Cette inhibition entraîne une augmentation des niveaux de monophosphate cyclique de guanosine (GMPc), ce qui entraîne la relaxation des cellules musculaires lisses et une augmentation du flux sanguin. Les cibles moléculaires comprennent l'enzyme PDE5 et la voie de signalisation du GMPc.

Applications De Recherche Scientifique

Dimethylsildenafil has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of PDE5 inhibitors.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, particularly in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Sildénafil : Le composé parent, largement connu pour son utilisation dans le traitement de la dysfonction érectile.

Vardénafil : Un autre inhibiteur de la PDE5 avec un mécanisme d'action similaire.

Tadalafil : Connu pour sa durée d'action plus longue par rapport au sildénafil.

Unicité

Le diméthylsildénafil est unique en raison de ses modifications structurales spécifiques, qui peuvent entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport aux autres inhibiteurs de la PDE5. Ces différences peuvent influencer son efficacité, sa durée d'action et ses effets secondaires potentiels.

Propriétés

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: this compound often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of this compound in dietary supplements a concern?

A: this compound is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect this compound and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of this compound and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of this compound?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating this compound from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of this compound and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like this compound found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding this compound and similar compounds in dietary supplements?

A: The presence of this compound and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)